molecular formula C16H14BrClO4 B5024305 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde

Cat. No.: B5024305
M. Wt: 385.6 g/mol
InChI Key: WBVQAPWQAVAOQB-UHFFFAOYSA-N
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Description

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is an organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO4/c1-20-15-9-11(10-19)8-12(17)16(15)22-7-6-21-14-5-3-2-4-13(14)18/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVQAPWQAVAOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(2-chlorophenoxy)ethanol.

    Etherification: The hydroxyl group of 3-bromo-4-hydroxy-5-methoxybenzaldehyde is etherified with 2-(2-chlorophenoxy)ethanol in the presence of a base such as potassium carbonate, using a solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the etherification process.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and chloro substituents) on the aromatic ring.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Condensation Reactions: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzoic acid.

    Reduction: 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzyl alcohol.

    Condensation: Schiff bases or imines formed with various amines.

Scientific Research Applications

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biochemical pathways and interactions due to its ability to form derivatives with biological activity.

    Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde exerts its effects depends on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can enhance its binding affinity and specificity.

    Chemical Reactions: In synthetic chemistry, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromo and chloro substituents, which can stabilize transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-[2-(2-chlorophenoxy)ethoxy]benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

    4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde: Lacks the bromo substituent, which can influence its chemical behavior and biological activity.

Uniqueness

3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and interaction with biological targets.

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